REACTION_CXSMILES
|
[H-].[Na+].[C:3]([O:11][CH2:12][CH3:13])(=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[Br:14][C:15]1[CH:16]=[C:17]([N+:22]([O-:24])=[O:23])[C:18](Cl)=[N:19][CH:20]=1>CN(C)C=O>[Br:14][C:15]1[CH:16]=[C:17]([N+:22]([O-:24])=[O:23])[C:18]([CH:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[C:3]([O:11][CH2:12][CH3:13])=[O:10])=[N:19][CH:20]=1 |f:0.1|
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Name
|
|
Quantity
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5.08 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
19.26 mL
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Type
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reactant
|
Smiles
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C(CC(=O)OCC)(=O)OCC
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Name
|
|
Quantity
|
30 g
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Type
|
reactant
|
Smiles
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BrC=1C=C(C(=NC1)Cl)[N+](=O)[O-]
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The solution was then stirred at ambient temperature for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The dark brown mixture was then stirred at 100° C. for 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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before being cooled to ambient temperature
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Type
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CUSTOM
|
Details
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quenched with a saturated solution of ammonium chloride (500 mL) at 0° C
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Type
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EXTRACTION
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Details
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The mixture was extracted with ethyl acetate (3×500 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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the combined organics were dried over magnesium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CUSTOM
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Details
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The solvent was removed in vacuo
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Type
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CUSTOM
|
Details
|
to give a dark brown oil which
|
Type
|
CUSTOM
|
Details
|
was purified by flash column chromatography (10% ethyl acetate/hexane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)C(C(=O)OCC)C(=O)OCC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.8 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |